Tert-butyl 2-isocyanatoacetate
Overview
Description
Tert-butyl 2-isocyanatoacetate is an organic compound with the molecular formula C7H11NO3. It is known for its versatile applications in organic synthesis and industrial processes. The compound is characterized by the presence of an isocyanate group (-N=C=O) and a tert-butyl ester group, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 2-isocyanatoacetate can be synthesized through the reaction of tert-butyl glycinate with triphosgene. The reaction typically involves the use of dichloromethane as a solvent and is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful monitoring of reaction parameters to minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-isocyanatoacetate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Often used to enhance the reaction rate and selectivity.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
Tert-butyl 2-isocyanatoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-isocyanatoacetate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of ureas and carbamates in chemical synthesis .
Comparison with Similar Compounds
- Ethyl isocyanatoacetate
- Methyl isocyanatoacetate
- Butyl isocyanatoacetate
Comparison: Tert-butyl 2-isocyanatoacetate is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and influences the reactivity and stability of the compound. This makes it particularly useful in reactions where controlled reactivity is desired .
Biological Activity
Tert-butyl 2-isocyanatoacetate, also known as tert-butyl isocyanoacetate, is an organic compound with significant biological and chemical applications. This article explores its biological activity, including its synthesis, reactivity, and potential therapeutic uses, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . It features a tert-butyl group attached to an isocyanoacetate moiety, which confers unique reactivity patterns. The compound appears as a colorless liquid with a pungent odor and exhibits electrophilic behavior in organic reactions.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- N-substitution reactions : The tert-butyl group can be replaced with other functional groups, allowing for the introduction of diverse functionalities.
- Nucleophilic addition reactions : Under specific conditions, it can participate in nucleophilic addition reactions, broadening its applicability in organic synthesis.
Antibacterial and Anticancer Properties
Recent studies have highlighted the antibacterial and anticancer activities of compounds derived from isocyanoacetates. For instance, research has demonstrated that derivatives of isocyanoacetates exhibit significant activity against various cancer cell lines:
- Inhibition of Cancer Cell Lines : Compounds synthesized from tert-butyl 2-isocyanoacetate have shown efficacy against leukemia, colon cancer, ovarian cancer, breast cancer, and melanoma cell lines. The IC50 values for these activities ranged from 2 to 32 μM, indicating potent biological effects with favorable selectivity indices (SI) .
Enantioselective Reactions
This compound has been utilized in enantioselective reactions, such as the Mannich reaction. In one study, the compound was used to generate chiral imidazolines with high enantioselectivity (up to 89% ee) and yields reaching 63% . This demonstrates its utility in synthesizing complex chiral molecules relevant to drug development.
Applications in Organic Synthesis
The versatility of this compound extends to various fields:
- Pharmaceuticals : Its ability to form stable complexes with transition metals makes it a valuable building block in drug synthesis.
- Agrochemicals : The compound is employed in the synthesis of crop protection agents, herbicides, and pesticides.
- Materials Science : It is used in developing functional materials and polymers with tailored properties .
Table 1: Biological Activity of this compound Derivatives
Compound Name | Activity Type | IC50 (μM) | Selectivity Index |
---|---|---|---|
Diterpene U-4CR Products | Anticancer | 2 - 32 | >300 |
Imidazoline Derivatives | Antibacterial | Varies | Not Specified |
Table 2: Enantioselective Reaction Outcomes
Reaction Type | Yield (%) | Enantioselectivity (%) |
---|---|---|
Mannich Reaction | 63 | 89 |
Nucleophilic Addition | Moderate | Good |
Case Studies
- Anticancer Activity : A study reported that compounds derived from tert-butyl isocyanoacetate effectively inhibit various cancer cell lines. The mechanism involves inducing apoptosis through the activation of specific cellular pathways .
- Enantioselective Synthesis : Research on the catalytic enantioselective Mannich reaction using tert-butyl isocyanoacetate demonstrated its ability to produce chiral imidazolines with high yields and enantiomeric excesses .
Properties
IUPAC Name |
tert-butyl 2-isocyanatoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-7(2,3)11-6(10)4-8-5-9/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGTZLMGEUIJGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40603291 | |
Record name | tert-Butyl N-(oxomethylidene)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40603291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113238-61-2 | |
Record name | tert-Butyl N-(oxomethylidene)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40603291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-isocyanatoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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